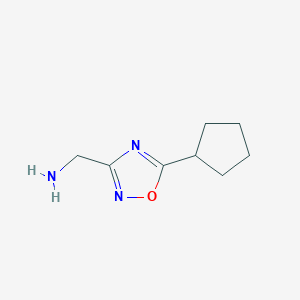
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine
Descripción general
Descripción
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine, also known as 5-CPA, is an organic compound that has been used as a synthetic building block in the pharmaceutical and chemical industries. It is a versatile and useful compound that has been used in the synthesis of a variety of compounds, including drugs, dyes, and plastics. 5-CPA is a component of the cyclopentyl group, which is a family of compounds that are used in the synthesis of many different types of molecules. It has a wide range of applications in the pharmaceutical and chemical industries and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
The (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine compound is primarily involved in chemical synthesis and structural studies. Research has shown its involvement in complex chemical reactions leading to the formation or transformation of various molecular structures.
Chemical Reactions and Product Formation :
- The compound was used in a study exploring a ring-fission/C–C bond cleavage reaction, indicating its role in complex chemical transformations and the synthesis of new molecular structures (Jäger et al., 2002).
- Research on the synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles involved the compound, showcasing its utility in creating novel molecular structures (Rozhkov et al., 2004).
Biological and Pharmacological Investigations :
- Although specific details about the biological or pharmacological applications of this compound were not directly found, studies on related 1,2,4-oxadiazole derivatives have shown antimicrobial, antifungal, and cytotoxic activities. These studies highlight the broader potential of oxadiazole derivatives in pharmaceutical research (Krishna et al., 2015), (Hui et al., 2002), (Kucukoglu et al., 2016).
Molecular and Structural Characterization :
- The compound has also been involved in studies where the structural characterization of complex molecules is crucial. This includes the use of X-ray crystallography and other spectroscopic methods to elucidate the molecular structure and understand the underlying chemical properties (Meyer et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like thymidylate synthetase .
Mode of Action
It’s worth noting that similar compounds have shown antitumor activity by inhibiting enzymes like thymidylate synthetase, leading to the prevention of dna synthesis .
Biochemical Pathways
Inhibition of thymidylate synthetase, as seen in similar compounds, would affect the dna synthesis pathway .
Result of Action
Similar compounds have been used frequently for the treatment of various solid malignant tumors .
Propiedades
IUPAC Name |
(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-5-7-10-8(12-11-7)6-3-1-2-4-6/h6H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJDVQQPQSXGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3038773.png)
![5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038774.png)
![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)
![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)







![1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine](/img/structure/B3038794.png)
